molecular formula C14H17N3O B2749954 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea CAS No. 1110820-96-6

1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea

Cat. No. B2749954
CAS RN: 1110820-96-6
M. Wt: 243.31
InChI Key: RJUYDMPXRZRBKP-UHFFFAOYSA-N
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Description

The compound “1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea” is a derivative of indole . Indole is a biogenic amine, naturally occurring in plants, animals, and microorganisms . Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was obtained in high yield in the reaction between tryptamine and naproxen . The synthetic procedure for amide synthesis is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .

Scientific Research Applications

Synthesis and Structural Analysis

The structural analysis of compounds related to 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea reveals their potential for biological activity, emphasizing the importance of molecular geometry and intermolecular interactions. For example, a study on a related compound, featuring a planar indole component, highlighted its twisted conformation and involvement in hydrogen bonding, suggesting a framework for studying biological activity (S. M. Saharin et al., 2008).

Biochemical Applications

Indole-based compounds have been synthesized and evaluated for their inhibitory potential against the urease enzyme, demonstrating significant potency. This illustrates their potential as therapeutic agents in drug design, where the structural elements of indole play a critical role in enzyme inhibition (M. Nazir et al., 2018).

Antitumor Activities

Research on derivatives of 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea has shown promise in antitumor applications. A particular compound was synthesized and characterized, with its antitumor activity evaluated via MTT assay, demonstrating the utility of such molecules in cancer research (Ch Hu et al., 2018).

Chiral Separations in Analytical Chemistry

Urea derivatives have been utilized as stationary phases in high-performance liquid chromatography for enantiomer separations. This application underlines the versatility of urea derivatives in analytical chemistry, offering a method to resolve racemic mixtures based on the structure of the amino acid moiety (N. Ǒi et al., 1995).

Mechanistic Insights in Chemical Reactions

Studies on urea and its derivatives have provided insights into their reactivity and interaction mechanisms in various chemical contexts. For instance, the understanding of amide formation mechanisms in aqueous media using carbodiimide has implications for bioconjugation and the synthesis of biologically relevant molecules (N. Nakajima et al., 1995).

properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-8-15-14(18)16-9-7-11-10-17-13-6-4-3-5-12(11)13/h2-6,10,17H,1,7-9H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUYDMPXRZRBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea

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